3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid
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Overview
Description
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid: is a chemical compound that features a benzofuran ring system with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and scalable, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine and its subsequent derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, Boc-protected amino acids are used in peptide synthesis. The Boc group serves as a protecting group for the amino function, allowing for selective reactions at other functional groups .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the chemical industry, Boc-protected compounds are valuable in the synthesis of polymers and other materials due to their stability and reactivity .
Mechanism of Action
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid primarily involves the reactivity of its functional groups. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, participating in hydrogen bonding, nucleophilic attacks, and other interactions essential for biological activity .
Comparison with Similar Compounds
N-Boc-protected amino acids: These compounds share the Boc-protected amino group but differ in the backbone structure.
Benzofuran derivatives: Compounds with similar benzofuran ring systems but different substituents.
Uniqueness: 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid is unique due to the combination of the Boc-protected amino group and the benzofuran ring system. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1-benzofuran-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-10-7-19-11-6-8(12(16)17)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMIYBNIGEFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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